3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-mercaptobenzimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions . The reaction is carried out in the presence of solid potassium carbonate, solid potassium iodide, and 18-crown-6 in toluene. The structure of the resulting compound is confirmed using X-ray structural analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the benzene ring or the imidazo-thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the parent compound .
Scientific Research Applications
3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: The compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Similar in structure but lacks the methyl group at the 3-position.
Imidazo[2,1-b]thiazole: Lacks the benzene ring fused to the imidazo-thiadiazole core.
Thiazolo[3,2-a]benzimidazole: Similar core structure but different fusion pattern and substituents.
Uniqueness
3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of the methyl group at the 3-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-methyl-2H-[1,3,4]thiadiazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H9N3S/c1-11-6-13-9-10-7-4-2-3-5-8(7)12(9)11/h2-5H,6H2,1H3 |
InChI Key |
FJTFQCAHEKZMQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
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